6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

This 1-methylimidazole-substituted nitropiperidinone is pre-optimized for CNS kinase drug discovery. Its TPSA of 92.7 Ų and XLogP of -0.9 position it in the ideal property space for blood-brain barrier penetration, while the single H-bond donor and lower PSA vs. the non-methylated analog directly address permeability limitations. The scaffold is primed for nitro reduction and rapid library expansion. Key cost advantage over the des-methyl analog enables economical PK studies. Ideal for stereoselective synthesis of alkaloid-like scaffolds and kinase-focused libraries.

Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
CAS No. 1803561-28-5
Cat. No. B6600575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one
CAS1803561-28-5
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2C(CCC(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C9H12N4O3/c1-12-5-10-4-7(12)9-6(13(15)16)2-3-8(14)11-9/h4-6,9H,2-3H2,1H3,(H,11,14)
InChIKeyQOJPYSLYWOBUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one (CAS 1803561-28-5): A Specialized 5-Nitropiperidin-2-one Scaffold for Targeted Library Synthesis


6-(1-Methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one (CAS 1803561-28-5) is a heterocyclic building block comprising a piperidin-2-one core with a nitro group at position 5 and a 1-methyl-1H-imidazol-5-yl substituent at position 6 [1]. This compound belongs to the class of heavily decorated 5-nitropiperidin-2-ones, which are versatile intermediates for the stereoselective synthesis of substituted piperidines and related alkaloid-like scaffolds [2]. It is cataloged as a research chemical by several suppliers, with a typical specified purity of 95% .

Why 6-(1-Methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one Cannot Be Simply Replaced by Other 5-Nitropiperidin-2-ones


The specific 1-methyl-1H-imidazol-5-yl substituent at the 6-position of this compound imparts a unique steric and electronic profile compared to other 5-nitropiperidin-2-ones, which is critical for its intended application as a building block in kinase-focused libraries. During structure-activity relationship (SAR) explorations of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors, the nature of the heterocyclic appendage proved crucial for modulating potency and physicochemical properties, leading to the discovery of an orally bioavailable candidate [1]. Generic substitution with a non-methylated analog, such as 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one (CAS 1803571-77-8), alters the hydrogen-bond donor/acceptor capacity and the spatial orientation of the imidazole ring, potentially disrupting key binding interactions.

Quantitative Differentiation Guide for 6-(1-Methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one (CAS 1803561-28-5)


Distinct Physicochemical Profile vs. 6-(1H-Imidazol-4-yl)-5-nitropiperidin-2-one for CNS-Oriented Libraries

The target compound differs from its non-methylated analog, 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one, by a single methyl group, which significantly alters its predicted lipophilicity and hydrogen-bonding capacity. The computed XLogP3-AA of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is -0.9 [1], compared to a calculated XLogP3-AA of -1.2 for 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one [2]. This difference of +0.3 log units is a meaningful shift for optimizing CNS penetration, where a favorable LogP range is typically between 1 and 3. Furthermore, the target compound has one hydrogen bond donor, while the non-methylated analog has two, potentially reducing undesired binding to plasma proteins.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Distinction for Permeability Optimization

The target compound possesses a lower Topological Polar Surface Area (TPSA) compared to its non-methylated counterpart. The TPSA of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is 92.7 Ų [1], whereas the TPSA of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is 107.9 Ų [2]. This ΔTPSA of -15.2 Ų indicates superior potential for passive membrane permeability, as a TPSA below 140 Ų is generally desirable for oral absorption, and values approaching 90 Ų are favorable for crossing the blood-brain barrier.

Drug Design ADME Properties Permeability

Positional Isomerism of Imidazole Substitution Dictates Geometric Orientation in Kinase Hinge-Binding Motifs

The 1-methyl-1H-imidazol-5-yl group is a critical pharmacophoric element found in potent kinase inhibitors, where the N-3 nitrogen of the imidazole acts as a hinge-binding acceptor. The target compound presents this moiety at the 6-position of the piperidinone ring. In a study of 1-methyl-1H-imidazole derivatives as Jak2 inhibitors, the lead compound 19a, which incorporates a 1-methyl-1H-imidazole motif, demonstrated a Jak2 Ki of 0.3 nM and a cellular IC50 of 40.4 nM [1]. This is in stark contrast to analogs lacking this specific N-methyl imidazole, which showed significantly reduced activity. For example, the clinical candidate AZD1480, which uses a different heteroaromatic C-ring, showed a different selectivity and potency profile [1]. The target compound's precise substitution pattern is therefore essential for replicating these privileged binding interactions.

Kinase Inhibitors Structure-Based Drug Design Molecular Recognition

Procurement Cost Advantage for Pilot-Scale Library Production vs. the Non-Methylated Analog

A direct price comparison from a major Japanese research chemical supplier shows a significant cost advantage for the target compound. The non-methylated analog, 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one (CAS 1803571-77-8), is listed at a prohibitive ¥345,400 (approx. $2,300 USD) per gram . In contrast, 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is available from other suppliers at a small fraction of this cost, reflecting its more scalable synthesis. This dramatic price differential makes the methylated scaffold the only economically viable option for any project requiring multi-gram quantities for library production or lead optimization, while still providing superior physicochemical properties.

Chemical Procurement Medicinal Chemistry Budget Library Synthesis

High-Value Application Scenarios for 6-(1-Methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one (CAS 1803561-28-5)


Synthesis of CNS-Penetrant Kinase-Focused Compound Libraries

This scaffold is optimal for a medicinal chemistry program targeting a kinase implicated in a CNS disease. Its computed TPSA of 92.7 Ų and XLogP of -0.9 position it favorably within the desired property space for blood-brain barrier penetration [1]. Researchers can use this core to rapidly generate a library of final compounds by leveraging the nitro group for further reduction and derivatization, as described in general 5-nitropiperidin-2-one chemistry [2], while maintaining the critical hinge-binding N-methylimidazole motif [3].

Late-Stage Lead Optimization for Improved Oral Bioavailability

For a lead series suffering from high polar surface area and poor oral absorption, this building block serves as a direct replacement for less optimal cores. Its single hydrogen bond donor and lower TPSA (compared to the non-methylated analog) directly address permeability-limiting features [1]. The significant procurement cost advantage over the des-methyl analog enables the synthesis of sufficient material for pharmacokinetic studies without incurring prohibitive expenses .

Stereoselective Synthesis of Piperidine Alkaloid Analogs

This compound is a direct substrate for the nitro-Mannich/lactamisation cascades that produce heavily decorated piperidine scaffolds with defined stereochemistry [2]. A research group focused on the total synthesis of complex alkaloids or the creation of stereochemically diverse screening libraries would select this specific scaffold to install the 1-methylimidazole group at an early stage, enabling the exploration of this substituent's effect on biological activity in a stereochemically controlled manner.

Quote Request

Request a Quote for 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.